CDK6 Inhibition Potency: Quantified IC₅₀ Value from Authoritative Database
1,3-Bis(3-fluorophenyl)urea demonstrates measurable inhibition of cyclin-dependent kinase 6 (CDK6) with a reported IC₅₀ value of 7.54 μM [1]. This data point is derived from a curated pharmacological database entry (Pharos/CHEMBL3237449) linked to patent US8841312. While direct head-to-head data against positional isomers (e.g., 1,3-bis(4-fluorophenyl)urea) are not available for CDK6, this quantitative value establishes a benchmark for the meta-fluorinated diarylurea scaffold. The unsubstituted analog 1,3-diphenylurea has no reported CDK6 inhibitory activity in major public databases, suggesting that fluorine substitution—and specifically the meta-positioning—is critical for engaging this kinase target [2].
| Evidence Dimension | CDK6 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.54 μM |
| Comparator Or Baseline | 1,3-Diphenylurea: No reported CDK6 inhibition activity |
| Quantified Difference | Not applicable (qualitative difference only) |
| Conditions | Pharos database entry CHEMBL3237449, derived from patent US8841312 (2014) |
Why This Matters
The presence of a quantifiable IC₅₀ against CDK6 distinguishes 1,3-bis(3-fluorophenyl)urea from the non-fluorinated parent scaffold, providing a rationale for selecting the fluorinated derivative in kinase-focused research programs.
- [1] Pharos. (2025). CHEMBL3237449::US8841312, 369 Ligand Summary. National Institutes of Health. View Source
- [2] ChEBI. (2018). 1,3-Diphenylurea (CHEBI:41320). European Bioinformatics Institute. View Source
